REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2[CH:12]=[N:13][C:14]([S:17]([CH3:19])=O)=[N:15][CH:16]=2)=[O:10])=[CH:4][CH:3]=1.SC[CH2:22][OH:23].C1CCN2C(=NCCC2)CC1.ClCCl.CCCCCC>C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2[CH:12]=[N:13][C:14]([S:17][CH2:19][CH2:22][OH:23])=[N:15][CH:16]=2)=[O:10])=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
2-methanesulfinylpyrimidine-5-carboxylic acid (4-fluorophenyl)amide
|
Quantity
|
39 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)NC(=O)C=1C=NC(=NC1)S(=O)C
|
Name
|
|
Quantity
|
20 μL
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
43 μL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
SiO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dichloromethane hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 15 min the reaction was quenched with 40 mL 1% HCl
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of solids
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Type
|
CONCENTRATION
|
Details
|
after concentration
|
Type
|
CUSTOM
|
Details
|
isolated from the filtration
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)NC(=O)C=1C=NC(=NC1)SCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.3 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |